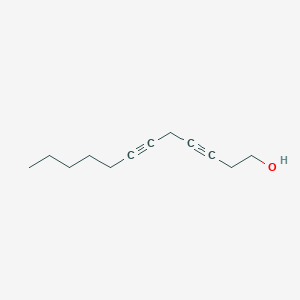
3,6-Dodecadiyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dodecadiyn-1-ol is an organic compound belonging to the class of fatty alcohols. It consists of a twelve-carbon chain with two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 1st position. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadiyn-1-ol typically involves multi-step reactions starting from readily available materials. One common method includes the use of alkyne coupling reactions, where the triple bonds are introduced through the coupling of appropriate alkyne precursors. The hydroxyl group can be introduced through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dodecadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3,6-Dodecadiyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dodecadiyn-1-ol involves its interaction with molecular targets through its hydroxyl group and triple bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparaison Avec Des Composés Similaires
3,6-Dodecadiyn-1-ol can be compared with other similar compounds such as:
3,6-Dodecadien-1-ol: Similar structure but with double bonds instead of triple bonds.
1-Dodecanol: A saturated fatty alcohol with no triple or double bonds.
3,6-Dodecadien-1-ol: Another isomer with different positions of double bonds.
The uniqueness of this compound lies in its triple bonds, which impart distinct chemical reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
65090-68-8 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
dodeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8,11-12H2,1H3 |
Clé InChI |
ZPRFQUBWBYXKQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


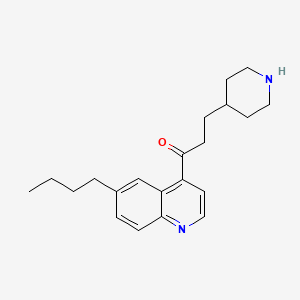

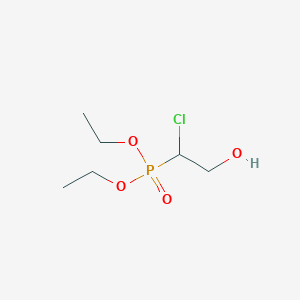
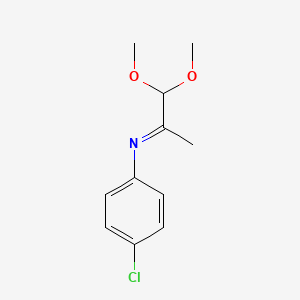
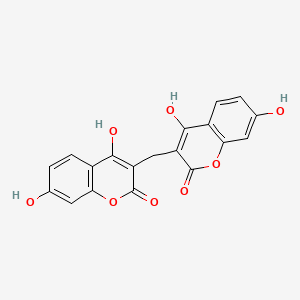
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
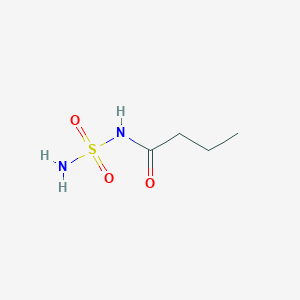
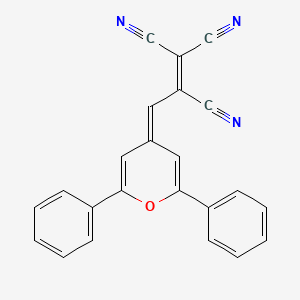
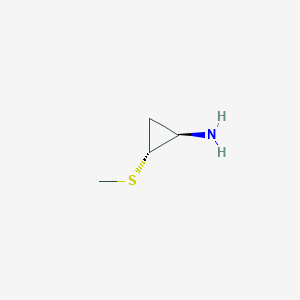
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)

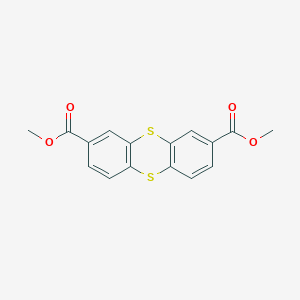
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)

